[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, imino, and phosphono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the purine base and the phosphono group. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions required. These machines ensure high yield and purity by maintaining optimal reaction conditions throughout the process. The use of high-performance liquid chromatography (HPLC) is common in the purification stages to separate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Hydroxide ions, amine groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The compound’s effects are mediated through its ability to modulate gene expression, protein synthesis, and cellular signaling pathways.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate can be compared to other nucleoside analogs and phosphono compounds. Similar compounds include:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Guanosine monophosphate (GMP): Involved in cellular signaling.
Phosphonoacetic acid: Used as an antiviral agent.
Properties
Molecular Formula |
C10H15N5O11P2 |
---|---|
Molecular Weight |
443.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-6,9,16-17H,1H2,(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
DWDMACWQZOUDJF-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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